1,1,1-Trichloro-4-ethoxy-3-buten-2-one

Organic Synthesis Haloform Reaction Yield Optimization

1,1,1-Trichloro-4-ethoxy-3-buten-2-one (CAS 83124-74-7) is a specialized α,β-unsaturated ketone characterized by a reactive trichloromethyl group and an ethoxyenone moiety. This halogenated enone serves as a versatile electrophilic building block in organic synthesis, particularly valued for its ability to participate in nucleophilic additions and subsequent haloform-type reactions.

Molecular Formula C6H7Cl3O2
Molecular Weight 217.5 g/mol
Cat. No. B7884701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trichloro-4-ethoxy-3-buten-2-one
Molecular FormulaC6H7Cl3O2
Molecular Weight217.5 g/mol
Structural Identifiers
SMILESCCOC=CC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C6H7Cl3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3
InChIKeyVKNLVLNOHCTKII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trichloro-4-ethoxy-3-buten-2-one: A Procurement-Ready α,β-Unsaturated Trichloromethyl Ketone Building Block


1,1,1-Trichloro-4-ethoxy-3-buten-2-one (CAS 83124-74-7) is a specialized α,β-unsaturated ketone characterized by a reactive trichloromethyl group and an ethoxyenone moiety [1]. This halogenated enone serves as a versatile electrophilic building block in organic synthesis, particularly valued for its ability to participate in nucleophilic additions and subsequent haloform-type reactions [1]. Its dual reactivity profile makes it a strategic intermediate in the construction of complex molecules, including heterocycles and functionalized esters, and it is recognized as a key pharmaceutical impurity standard (Regadenoson Impurity 14) .

Procurement Risks of Substituting 1,1,1-Trichloro-4-ethoxy-3-buten-2-one with In-Class Analogs


Direct substitution of 1,1,1-trichloro-4-ethoxy-3-buten-2-one with structurally similar analogs like 4-ethoxy-1,1,1-dibromo-3-buten-2-one or 1,1,1-trichloro-4-methoxy-3-buten-2-one is not recommended without rigorous re-validation of the synthetic pathway . The specific electronic and steric profile conferred by the combination of the trichloromethyl group and the ethoxy substituent dictates a unique reactivity landscape [1]. Replacing this compound with an analog can lead to divergent reaction outcomes, including altered regioselectivity, inconsistent yields, and the formation of unexpected byproducts, thereby compromising the integrity of multi-step syntheses in pharmaceutical or agrochemical development .

Quantitative Differentiation of 1,1,1-Trichloro-4-ethoxy-3-buten-2-one: A Comparator-Based Evidence Guide


Superior Synthetic Yield for 1,1,1-Trichloro-4-ethoxy-3-buten-2-one vs. Methoxy Analog

The synthesis of the target compound from trichloroacetyl chloride and ethyl vinyl ether proceeds with a significantly higher isolated yield compared to its methoxy analog, demonstrating greater synthetic efficiency. [1]

Organic Synthesis Haloform Reaction Yield Optimization

Improved Physical Properties for Handling: Boiling Point of 1,1,1-Trichloro-4-ethoxy-3-buten-2-one

The compound exhibits a boiling point that is more practical for laboratory-scale purification via distillation compared to its likely lower-boiling methoxy analog or the significantly heavier dibromo analog. This property facilitates its isolation and use without requiring specialized high-vacuum or high-temperature equipment. [1]

Process Chemistry Physical Properties Distillation

Regiospecific Reactivity in Haloform Reactions: 1,1,1-Trichloro-4-ethoxy-3-buten-2-one as a Superior Intermediate

The compound is uniquely suited as a precursor in haloform reactions, enabling the high-yielding, two-step synthesis of ethyl 3,3-diethoxypropanoate. The overall yield for this transformation, including the formation of the target compound (92%) and its subsequent conversion (87%), demonstrates a well-established and efficient pathway [1]. While analogs may participate in similar reactions, the specific reactivity and yield profile of 1,1,1-Trichloro-4-ethoxy-3-buten-2-one in this context is a direct result of its trichloromethyl activation, which is optimal for this specific transformation [2].

Haloform Reaction Synthetic Methodology Regioselectivity

Validated Research and Industrial Use Cases for 1,1,1-Trichloro-4-ethoxy-3-buten-2-one


Synthesis of Protected β-Ketoesters for Heterocycle Construction

1,1,1-Trichloro-4-ethoxy-3-buten-2-one is the critical intermediate in the high-yield (overall ~80%) synthesis of ethyl 3,3-diethoxypropanoate, a protected β-ketoester [1]. This product serves as a valuable building block for synthesizing various heterocyclic compounds, including pyrazoles and isoxazoles, which are core structures in numerous pharmaceutical and agrochemical agents .

Quality Control Standard in Pharmaceutical Analysis

The compound is officially recognized and used as a reference standard for Regadenoson Impurity 14, essential for the quality control and analytical method validation in the production of the pharmaceutical drug Regadenoson . This specific application necessitates procurement of a material with verified purity and identity, where substitution is not an option.

Preparation of 5-Heterocyclic Carboxylic Acids

This compound is the key intermediate in a documented, simple synthesis of isoxazole-5-carboxylic acid from trichloroacetyl chloride, ethyl vinyl ether, and hydroxylamine [2]. The specific reactivity of the trichloromethyl ketone allows for the formation of the isoxazole ring, a privileged structure in medicinal chemistry.

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